molecular formula C13H17FN2O B7581008 (5-Fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone

(5-Fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone

Cat. No. B7581008
M. Wt: 236.28 g/mol
InChI Key: MQJVTDWIUHKUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has gained popularity in the research community due to its potential as a tool for studying the endocannabinoid system. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has a unique chemical structure that may offer advantages over these other compounds.

Mechanism of Action

Like other synthetic cannabinoids, (5-Fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone acts as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and are involved in a variety of physiological processes. By binding to these receptors, (5-Fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone can modulate their activity and produce a range of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone are not well understood, but studies have suggested that it may have a range of effects on the endocannabinoid system. Some studies have shown that it can produce analgesic effects, while others have suggested that it may have anti-inflammatory properties. Additionally, some studies have suggested that it may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone in lab experiments is that it is a relatively potent and selective agonist at the cannabinoid receptors CB1 and CB2. This means that it can produce a range of effects on the endocannabinoid system at relatively low doses, making it a useful tool for studying this system. However, one limitation of using synthetic cannabinoids like (5-Fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone is that their effects can be unpredictable and may vary depending on the specific experimental conditions.

Future Directions

There are many potential future directions for research on (5-Fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency. Additionally, researchers may explore the potential therapeutic applications of these compounds, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. Finally, researchers may continue to study the effects of these compounds on the endocannabinoid system to gain a better understanding of how this system works and how it can be targeted for therapeutic purposes.

Synthesis Methods

The synthesis of (5-Fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone is a complex process that involves several steps. The first step is the synthesis of 5-Fluoro-2-methylbenzoic acid, which is then converted to 5-Fluoro-2-methylbenzoyl chloride. This intermediate is then reacted with 3-methylpiperazine to form the final product, (5-Fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone.

Scientific Research Applications

(5-Fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone has been used in a variety of scientific research applications, primarily as a tool for studying the endocannabinoid system. This system is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function. By studying the effects of synthetic cannabinoids like (5-Fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone on this system, researchers can gain a better understanding of how the endocannabinoid system works and how it can be targeted for therapeutic purposes.

properties

IUPAC Name

(5-fluoro-2-methylphenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-9-3-4-11(14)7-12(9)13(17)16-6-5-15-10(2)8-16/h3-4,7,10,15H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJVTDWIUHKUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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